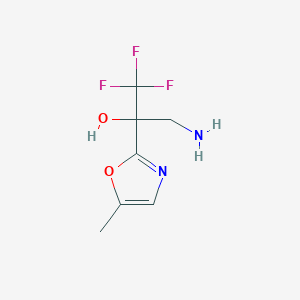

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol

Description

This compound is a fluorinated secondary alcohol with a 5-methyl-1,3-oxazol-2-yl substituent. Its molecular formula is C₈H₁₀F₃N₂O₂, with a molar mass of 223.15 g/mol. The oxazole ring, a heteroaromatic moiety, may act as a bioisostere for ester or amide groups, suggesting applications in medicinal chemistry or agrochemicals .

Propriétés

IUPAC Name |

3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O2/c1-4-2-12-5(14-4)6(13,3-11)7(8,9)10/h2,13H,3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONLVZZSQJSMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(CN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with a suitable oxazole derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol serves as a crucial building block for synthesizing enzyme inhibitors and receptor modulators . The trifluoromethyl group enhances the metabolic stability of pharmaceutical agents, making them more effective in therapeutic applications.

Case Studies in Drug Development

- Enzyme Inhibitors : The compound has been explored as a precursor for developing inhibitors targeting specific enzymes involved in disease pathways. For instance, it has shown potential in optimizing compounds that inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

- Receptor Modulators : Its structural characteristics allow it to interact effectively with various biological receptors, enhancing binding affinity and specificity. This property is particularly beneficial in drug design aimed at neurological disorders.

Material Science Applications

In material science, the compound is utilized to create specialty chemicals and advanced materials . Its ability to undergo multiple chemical transformations allows researchers to tailor materials for specific applications such as coatings and polymers.

Research Applications

This compound is also employed as a building block in academic research settings. Its diverse reactivity enables the synthesis of complex organic molecules that are critical for various research projects.

Synthesis Insights

The synthesis typically involves:

- Reaction of 3-fluoropropanal with ammonia.

- Multi-step processes that may include oxidation, reduction, and substitution reactions.

These methods are optimized using catalysts and advanced purification techniques like distillation and crystallization to ensure high yield and quality of the final product.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, receptor modulators | Enhanced metabolic stability; effective therapeutic agents |

| Material Science | Specialty chemicals; advanced materials | Tailored properties for specific applications |

| Research | Building blocks for complex organic synthesis | Versatile reactivity; supports diverse research needs |

Mécanisme D'action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Heterocyclic Substituents

- Oxazole vs.

- Indole vs. Pyrrole: Indole’s fused benzene ring increases aromatic surface area, likely improving interactions with hydrophobic pockets in enzymes or receptors. Pyrrole’s non-aromatic nature reduces rigidity, which may affect conformational stability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group dominates hydrophobicity across all analogs. However, indole and pyrrole derivatives exhibit higher logP values due to larger aromatic systems .

- Solubility : The hydrochloride salt of the methyl-substituted analog (ChemBK) shows improved aqueous solubility, whereas oxazole and furan analogs may require formulation aids for dissolution .

Activité Biologique

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is an organic compound notable for its unique trifluoromethyl and oxazole functionalities. These features contribute to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6H7F3N2O2, with a molecular weight of 196.13 g/mol. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.

The biological activity of this compound primarily stems from its interactions with various molecular targets:

Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity. This characteristic is essential in designing enzyme inhibitors for therapeutic purposes.

Receptor Modulation : The trifluoromethyl group enhances binding affinity to receptors, which may lead to altered physiological responses. The oxazole ring contributes to π-π interactions that stabilize binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial membranes or enzymes critical for bacterial survival.

Antitumor Activity : The compound has been investigated for its potential antitumor effects. Studies have shown that similar compounds can inhibit mitochondrial Complex I, leading to decreased ATP production and increased apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions. In industrial settings, large-scale reactors and continuous flow processes are employed to ensure consistent quality and high yield.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-amino-2-methylpropan-1-ol with fluorinated carbonyl compounds under acidic conditions. Key steps include:

- Oxazole ring formation : Cyclization of amino alcohols with glyoxal derivatives using H₂SO₄ as a catalyst .

- Trifluoromethylation : Introduction of the CF₃ group via nucleophilic substitution with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .

- Amination : Selective introduction of the amino group using NH₃ or protected amines under controlled pH .

| Reaction Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Oxazole formation | Glyoxal, H₂SO₄, 80°C | 65–72% | Competing side reactions (e.g., over-oxidation) |

| Trifluoromethylation | (CF₃)₃SiCl, CuI, DMF | 50–60% | Sensitivity to moisture |

| Final amination | NH₃/MeOH, 40°C | 70–75% | Purification of stereoisomers |

Q. How is this compound characterized structurally?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 110–120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.1) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for enantiomeric purity .

Q. What preliminary biological activities have been reported?

Methodological Answer: Early studies highlight:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .

- Enzyme Inhibition : IC₅₀ of 12 µM for acetylcholinesterase, attributed to hydrogen bonding with the oxazole ring .

| Biological Target | Assay Type | Activity (IC₅₀/MIC) | Mechanistic Insight |

|---|---|---|---|

| Acetylcholinesterase | Fluorometric | 12 µM | Oxazole π-π stacking with active site |

| S. aureus | Broth dilution | 16 µg/mL | Disruption of membrane integrity |

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

Methodological Answer: Enantiomer separation involves:

- Chiral Chromatography : Use of Chiralpak AD-H columns with hexane:IPA (90:10) .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate (R)- or (S)-enantiomers .

| Method | Resolution Efficiency (% ee) | Throughput |

|---|---|---|

| Chiral HPLC | >99% | Low (mg scale) |

| Enzymatic | 85–90% | High (gram scale) |

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies arise from:

- Purity Variability : Impurities >5% (e.g., unreacted oxazole precursors) skew bioassays. Mitigation: Rigorous HPLC purification (≥99% purity) .

- Assay Conditions : pH-dependent solubility (e.g., reduced activity at pH >7). Standardize assays in PBS (pH 7.4) with 0.1% DMSO .

Q. How does the 5-methyloxazole substituent influence structure-activity relationships (SAR)?

Methodological Answer: The methyl group enhances:

- Lipophilicity : LogP increases by 0.5 units compared to unsubstituted oxazole, improving membrane permeability .

- Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance .

| Substituent | LogP | CYP3A4 Stability (t₁/₂) |

|---|---|---|

| 5-Methyloxazole | 2.1 | 45 min |

| Unsubstituted oxazole | 1.6 | 22 min |

Q. What advanced techniques optimize reaction yields for scale-up?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and improve yields by 15–20% .

- Microwave-Assisted Synthesis : Accelerates cyclization steps (30 min vs. 6 hrs conventional) with 80% yield .

Q. How is computational modeling used to predict binding modes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.